molecular formula C5H10Cl2N4O B8051534 2-(1H-imidazol-1-yl)acetohydrazide dihydrochloride

2-(1H-imidazol-1-yl)acetohydrazide dihydrochloride

Cat. No.: B8051534
M. Wt: 213.06 g/mol
InChI Key: DVSKSBIMFVNHNB-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)acetohydrazide dihydrochloride is a chemical compound that contains an imidazole ring, a five-membered heterocyclic structure with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-imidazol-1-yl)acetohydrazide dihydrochloride typically involves the reaction of imidazole with chloroacetic acid to form 2-(1H-imidazol-1-yl)acetic acid, followed by the reaction with hydrazine to produce the acetohydrazide derivative. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-imidazol-1-yl)acetohydrazide dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of imidazole derivatives with higher oxidation states.

  • Reduction: Production of reduced imidazole derivatives.

  • Substitution: Generation of various substituted imidazole compounds.

Scientific Research Applications

2-(1H-imidazol-1-yl)acetohydrazide dihydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

2-(1H-imidazol-1-yl)acetohydrazide dihydrochloride is similar to other imidazole-containing compounds, such as imidazole itself, imidazole derivatives, and other hydrazides. its unique structure and reactivity set it apart, making it suitable for specific applications that other compounds may not be able to fulfill.

Comparison with Similar Compounds

  • Imidazole

  • 2-(1H-imidazol-1-yl)acetic acid

  • Imidazole derivatives

  • Other hydrazides

Properties

IUPAC Name

2-imidazol-1-ylacetohydrazide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O.2ClH/c6-8-5(10)3-9-2-1-7-4-9;;/h1-2,4H,3,6H2,(H,8,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSKSBIMFVNHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(=O)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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